1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate
Overview
Description
1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate is an organic compound that belongs to the class of fluoroaromatic compounds. It is characterized by the presence of a benzoate ester linked to a pentafluoropropene moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate typically involves the esterification of 1,1,3,3,3-pentafluoroprop-1-en-2-ol with benzoic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .
Industrial production methods may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzoic acid derivatives and fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins. It may serve as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with fluorinated motifs.
Mechanism of Action
The mechanism of action of 1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorinated moiety enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate can be compared with other similar compounds, such as:
1,1,3,3,3-Pentafluoropropene: This compound shares the pentafluoropropene moiety but lacks the benzoate ester, making it less versatile in certain applications.
2,2-Difluoro-1-(trifluoromethyl)vinyl benzoate: This compound has a similar structure but with different fluorination patterns, leading to variations in reactivity and applications.
Pentafluoro-2-propenyl benzoate: Similar in structure but with different substitution patterns, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of a highly fluorinated propene moiety with a benzoate ester, providing a balance of stability and reactivity that is valuable in various scientific and industrial contexts .
Properties
IUPAC Name |
1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O2/c11-8(12)7(10(13,14)15)17-9(16)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYASJMIZETTWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(=C(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382066 | |
Record name | 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53841-60-4 | |
Record name | 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluoroprop-1-en-2-yl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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